2-(4-Tetrazol-1-yl-phenoxy)-propionic acid

Overview

Description

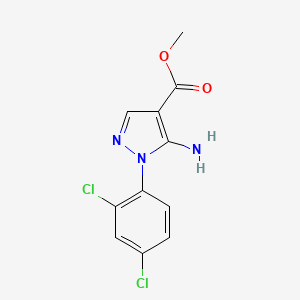

“2-(4-Tetrazol-1-yl-phenoxy)-propionic acid” is a compound that belongs to the class of tetrazole derivatives. It is also known as “2-[3-(1H-1,2,3,4-tetrazol-1-yl)phenoxy]acetic acid” with the CAS Number: 462067-31-8 .

Molecular Structure Analysis

The molecular formula of “this compound” is C9H8N4O3, and it has a molecular weight of 220.18 g/mol . The InChI code is 1S/C9H8N4O3/c14-9(15)5-16-8-3-1-2-7(4-8)13-6-10-11-12-13/h1-4,6H,5H2,(H,14,15) .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a boiling point of 454.1 ℃ at 760 mmHg and a density of 1.5 g/cm^3 .Scientific Research Applications

Enantiopharmacology and Receptor Agonism

- The resolution and enantiopharmacology of tetrazole-related compounds have been extensively studied for their potent agonism towards AMPA receptors. Notably, certain enantiomers have been found to exhibit high potency and subunit selectivity, making them useful tools for physiological AMPA receptor subtype studies (Vogensen et al., 2000).

Synthesis and Chemical Properties

- Research has detailed the synthesis and properties of tetrazole derivatives, including methods to achieve high yields and crystalline forms of these compounds. These findings have implications for the development of new chemical entities with potential application in various fields, from pharmaceuticals to materials science (Wen Yong-hong, 2012).

Antitumor Activity

- Studies have designed, synthesized, and evaluated tetrazole-containing compounds for their antitumor activity, aiming to establish pharmacophore hypotheses and understand the structural requirements for solid tumor activity. This research contributes to the development of new antitumor agents (Hazeldine et al., 2001).

Novel Synthetic Methods

- The efficient synthesis of new tetrazoles with potential biological interest demonstrates the versatility of tetrazole chemistry. These methodologies offer new routes to compounds structurally analogous to known biologically active molecules, expanding the toolkit available for drug discovery and materials science (Zanatta et al., 2013).

MOF Construction and Luminescent Properties

- Tetrazole-based carboxylic acids have been used as difunctionalized ligands to prepare metal-organic frameworks (MOFs) with novel topologies, demonstrating the utility of tetrazole compounds in constructing materials with potential applications in catalysis, gas storage, and separation technologies (Yang et al., 2022).

Safety and Hazards

properties

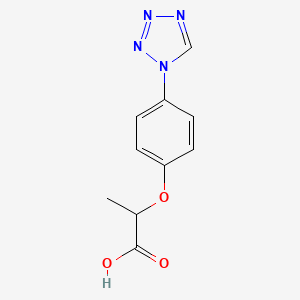

IUPAC Name |

2-[4-(tetrazol-1-yl)phenoxy]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O3/c1-7(10(15)16)17-9-4-2-8(3-5-9)14-6-11-12-13-14/h2-7H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQXQKXFJECQNIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)N2C=NN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601250660 | |

| Record name | 2-[4-(1H-Tetrazol-1-yl)phenoxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601250660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24787424 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

832740-17-7 | |

| Record name | 2-[4-(1H-Tetrazol-1-yl)phenoxy]propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=832740-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[4-(1H-Tetrazol-1-yl)phenoxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601250660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B3156538.png)

![3-[(2,5-Dimethylphenoxy)methyl]benzoic acid](/img/structure/B3156545.png)

![7-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B3156550.png)

![5-[(3-Methyl-4-nitrophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B3156556.png)

![5-{[2-(Prop-2-en-1-yl)phenoxy]methyl}furan-2-carboxylic acid](/img/structure/B3156561.png)

![4-Methyl-5-[4-(propan-2-yl)phenyl]thiophene-2-carboxylic acid](/img/structure/B3156571.png)

![3-[(2-Chloro-5-methylphenoxy)methyl]benzoic acid](/img/structure/B3156577.png)

![4-[(4-Chloro-3,5-dimethylphenoxy)methyl]benzoic acid](/img/structure/B3156584.png)

![5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B3156586.png)

![5-[(2-Chloro-5-nitrophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B3156605.png)

![3-[(2,3-Dichlorophenoxy)methyl]benzoic acid](/img/structure/B3156626.png)